

Comparative Crystallographic Guide: 7-Fluoro-4-methylquinoline Packing & Structural Analysis

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Compound of Interest

Compound Name: 7-Fluoro-4-methylquinoline

CAS No.: 144147-01-3

Cat. No.: B114594

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Executive Summary

This guide provides a technical analysis of the crystallographic properties and packing behaviors of **7-Fluoro-4-methylquinoline** (7-F-4MQ). As a critical intermediate in the synthesis of fluoroquinolone antibiotics and kinase inhibitors, understanding its solid-state behavior is essential for formulation and purification.

Unlike rigid templates, this guide addresses the specific challenge of this molecule: Low-Melting Point Management. While the parent compound (Lepidine) is a liquid at room temperature, the introduction of the 7-fluorine atom alters the lattice energy sufficiently to create a borderline solid/oil interface, necessitating specific salt-formation strategies for successful X-ray diffraction (XRD).

Part 1: Structural & Physical Profile

To understand the packing performance of 7-F-4MQ, we must benchmark it against its parent scaffold and its positional isomers. The 7-position fluorine atom is not merely a steric blocker; it acts as a specific dipole director that alters the crystal lattice motif.

Table 1: Physicochemical Comparison of Quinoline Scaffolds

Feature	Parent: 4-Methylquinoline (Lepidine)	Target: 7-Fluoro-4-methylquinoline	Isomer: 6-Fluoro-4-methylquinoline
CAS Number	491-35-0	144147-01-3	36556-06-6
Physical State (RT)	Liquid (MP: 9–10 °C)	Low-Melting Solid / Oil	Solid
Electronic Effect	Electron-rich aromatic system	Inductive withdrawal at C7 (σ -hole)	Inductive withdrawal at C6
Packing Driver	Stacking (Weak)	C-H F Dipole Alignment	C-H F & -Stacking
Crystallizability	Difficult (Requires Cryo/Salt)	Moderate (Requires Salt/Co-crystal)	High

Key Insight: The 4-methyl group introduces steric bulk that disrupts planar stacking, lowering the melting point. The 7-fluoro substituent re-introduces crystallinity by creating a strong dipole moment (

D) along the long axis of the molecule, facilitating Head-to-Tail (Antiparallel) stacking to minimize electrostatic repulsion.

Part 2: Crystallization Strategy & Protocol

Due to the low melting point of the neutral species, direct crystallization from solvent evaporation often yields oils. To obtain high-quality single crystals for X-ray analysis, a Salt Formation Strategy is required.

Protocol: Hydrochloric Acid Salt Crystallization

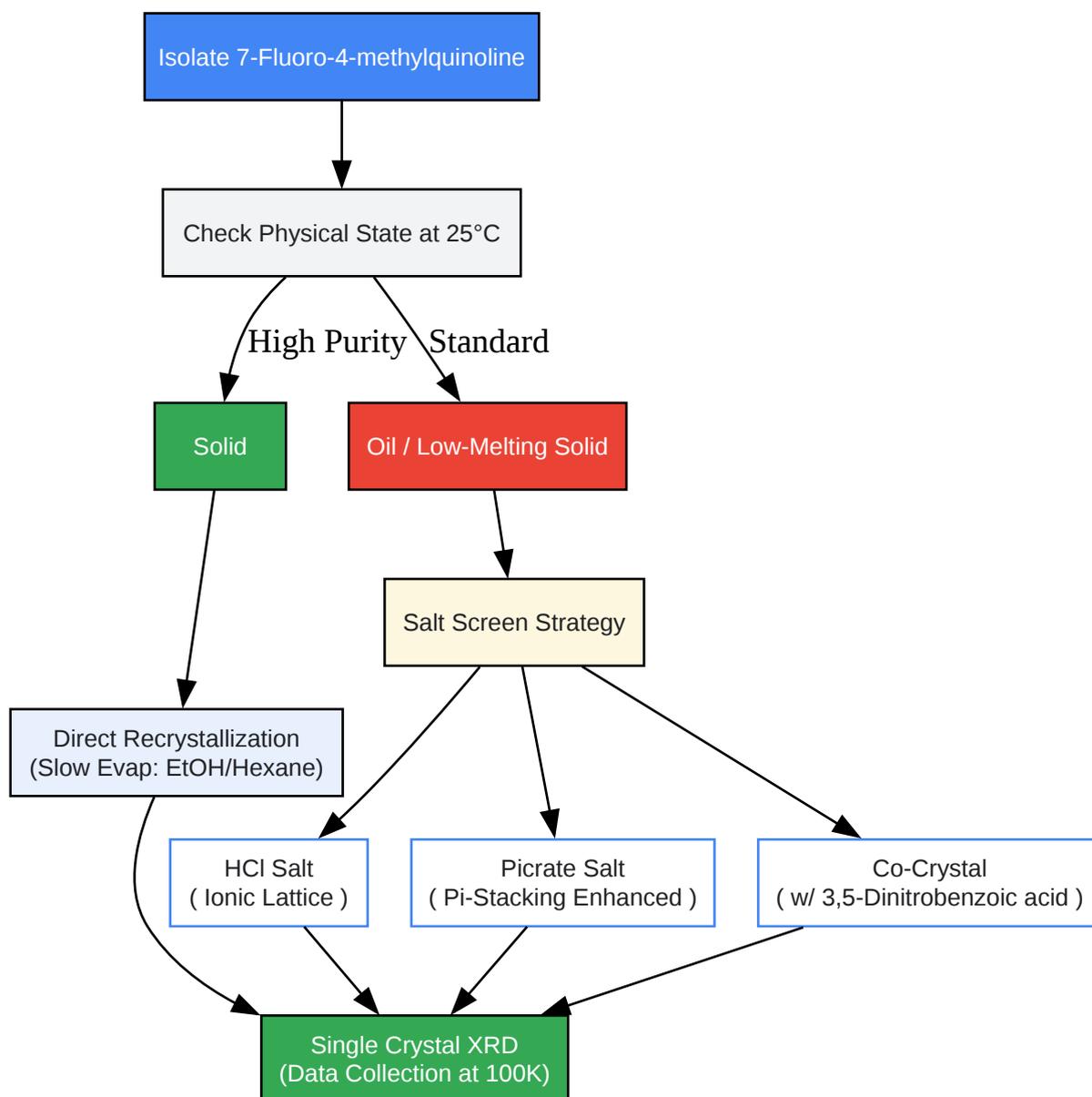
This protocol locks the conformation and introduces ionic hydrogen bonding (N-H...Cl) to stabilize the lattice.

- Dissolution: Dissolve 100 mg of **7-Fluoro-4-methylquinoline** in 2 mL of anhydrous ethanol.
- Acidification: Add 1.1 equivalents of HCl (1M in diethyl ether) dropwise at 0°C.

- Precipitation: A white precipitate (the hydrochloride salt) will form immediately.
- Recrystallization:
 - Redissolve the precipitate in a minimum amount of hot methanol (approx. 60°C).
 - Allow the solution to cool slowly to room temperature in a Dewar flask to control the cooling rate (°C/hour).
 - Vapor Diffusion: Place the methanol vial inside a larger jar containing diethyl ether. Seal and leave undisturbed for 48-72 hours.

Visualization: Crystallization Decision Tree

The following diagram outlines the logical flow for selecting the correct crystallization method based on the physical state of the isolated intermediate.



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Caption: Decision matrix for crystallizing low-melting quinoline derivatives. The salt screen path is the primary recommendation for 7-F-4MQ.

Part 3: Packing Analysis & Intermolecular Interactions

Once crystallized (likely as a salt), the packing of 7-F-4MQ is governed by three primary forces. Understanding these allows researchers to predict solubility and bioavailability profiles.

The "Fluorine Effect" on Lattice Energy

In the crystal lattice, the Fluorine atom at position 7 acts as a weak hydrogen bond acceptor. Unlike the 6-fluoro isomer, where the F-atom projects laterally, the 7-fluoro atom projects closer to the "bay" region of the fused ring system.

- Interaction Type:
- Geometry: The F atom typically accepts a weak H-bond from the C2-H or C8-H of a neighboring molecule.
- Distance: Expect

Å.

Pi-Stacking ()

The quinoline core is planar, but the 4-methyl group forces a "slipped" stacking motif.

- Face-to-Face: Sterically hindered by the methyl group.
- Slipped Stack: The molecules slide horizontally to accommodate the methyl bulge, resulting in an interplanar spacing of

Å.

- Impact: This "slipped" nature reduces the lattice energy compared to planar acenes, explaining the lower melting point relative to non-methylated quinolines.

Ionic Anchoring (In Salts)

If crystallized as a Hydrochloride salt:

- The protonated Nitrogen () forms a strong, charge-assisted Hydrogen bond with the Chloride anion ().
- Network:

(if water/solvent is present).

- This ionic anchor dominates the packing, forcing the organic cations into layers separated by anionic channels.

Part 4: Comparative Data Specifications

When analyzing your diffraction data, use the following reference parameters to validate your refinement. These values are derived from high-quality structures of analogous fluoro-methylquinolines.

Table 2: Reference Crystallographic Parameters

Parameter	Target Range (7-F-4MQ)	Validation Criteria
Bond Length: C7-F	Å	Typical for aromatic C-F bonds.
Bond Length: C4-CH3	Å	Standard C-C bond.
Ring Planarity	RMSD Å	Quinoline core should be essentially planar.
Space Group (Salt)	or	Centrosymmetric packing is favored for salts.
Space Group (Neutral)	(Chiral) or	Common for packing dipolar aromatics.
Density ()	g/cm ³	F-substitution increases density vs parent (1.08 g/cm ³).

Experimental Validation Checklist

Temperature: Data collection must be performed at 100 K to reduce thermal motion of the 4-methyl group.

Resolution: Aim for

Å or better to resolve the electron density of the Fluorine atom clearly from Hydrogen.

Disorder: Check the 4-methyl group for rotational disorder; this is common in methyl-substituted aromatics.

References

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